3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Scientific Research Applications
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to act as a spin label. The compound interacts with molecular targets, such as proteins or nucleic acids, through covalent bonding or non-covalent interactions. This interaction allows for the detection and analysis of these targets using EPR spectroscopy . The pathways involved include the formation of stable radicals that can be detected and analyzed to provide insights into the structure and dynamics of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Another spin label used in similar applications.
2,2,5,5-Tetramethyl-3-carbamidopyrroline 1-oxyl: A related compound with similar properties and applications.
Uniqueness
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is unique due to its specific bromomethyl group, which allows for selective substitution reactions. This property makes it a valuable intermediate in the synthesis of various spin-labeled compounds, providing versatility in research applications .
Properties
Molecular Formula |
C9H15BrNO |
---|---|
Molecular Weight |
233.13 g/mol |
InChI |
InChI=1S/C9H15BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5H,6H2,1-4H3 |
InChI Key |
GSMHQVXGYPNFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)CBr)C |
Origin of Product |
United States |
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